molecular formula C13H19N B8518934 2-Cycloheptylphenylamine

2-Cycloheptylphenylamine

Cat. No. B8518934
M. Wt: 189.30 g/mol
InChI Key: VOHIKTGRNYAECW-UHFFFAOYSA-N
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Patent
US07425554B2

Procedure details

A mixture of the 1-(2-nitrophenyl)cycloheptene (1.00 g, 4.61 mmol) produced in Example (44a), 10% palladium on carbon (300 mg, wet) and methanol (130 mL) was stirred for 21 hours at atmospheric pressure and room temperature under a hydrogen atmosphere. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/heptane) to give 539 mg of the title compound as a light orange oil.
Name
1-(2-nitrophenyl)cycloheptene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH:11]=1)([O-])=O>[Pd].CO>[CH:10]1([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH2:1])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1

Inputs

Step One
Name
1-(2-nitrophenyl)cycloheptene
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CCCCCC1
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
130 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 21 hours at atmospheric pressure and room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
C1(CCCCCC1)C1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 539 mg
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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